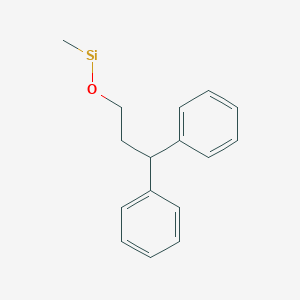![molecular formula C15H13ClOS B14607810 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 59664-71-0](/img/structure/B14607810.png)
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with the molecular formula C15H13ClOS. This compound features a benzene ring substituted with a methoxy group, a chlorinated ethenyl group, and a phenylsulfanyl group. The presence of these functional groups makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethenyl Intermediate: This step involves the reaction of a chlorinated ethenyl compound with a phenylsulfanyl group under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with a benzene ring, facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated ethenyl group to an ethyl group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique functional groups impart desirable properties.
Mechanism of Action
The mechanism by which 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other similar compounds, such as:
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-[2-Bromo-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene: The bromine atom can alter the compound’s reactivity, particularly in substitution reactions.
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methylbenzene: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.
Properties
CAS No. |
59664-71-0 |
|---|---|
Molecular Formula |
C15H13ClOS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H13ClOS/c1-17-13-9-7-12(8-10-13)11-15(16)18-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
OMYDYSSJSBOGOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
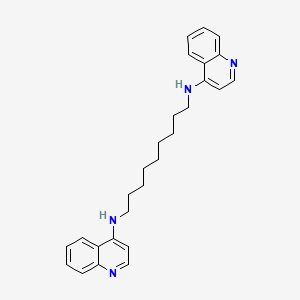
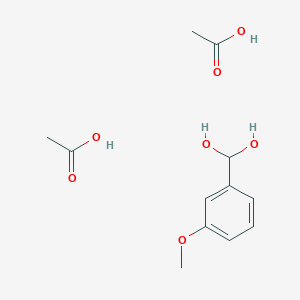
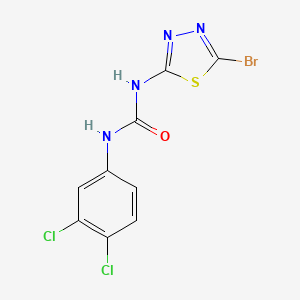
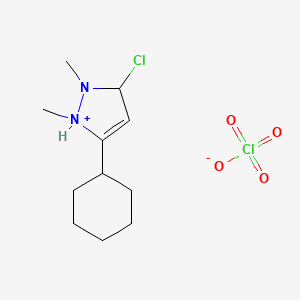
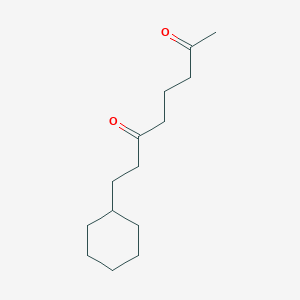

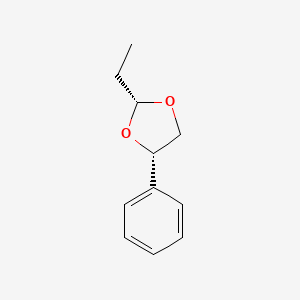
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
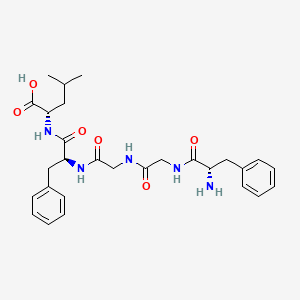
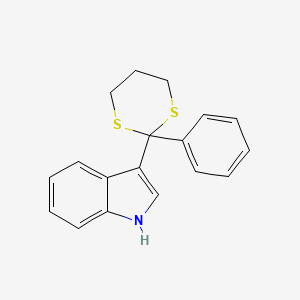
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
